molecular formula C19H16N4O6 B2499709 (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide CAS No. 865286-92-6

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B2499709
CAS No.: 865286-92-6
M. Wt: 396.359
InChI Key: HATPKHPMKJOAKB-VOTSOKGWSA-N
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Description

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling with the acrylamide moiety: The oxadiazole intermediate is then coupled with an acrylamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.

    Substitution: Common reagents include halides, alkoxides, or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anticancer, or other biological activities.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide would depend on its specific biological activity. Generally, such compounds might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide: Similar structure with a different position of the nitro group.

    (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)acrylamide: Similar structure with a chloro group instead of a nitro group.

Uniqueness

The uniqueness of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and potential applications. Comparative studies with similar compounds can help to highlight its unique properties and potential advantages.

Properties

IUPAC Name

(E)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6/c1-27-15-9-13(10-16(11-15)28-2)18-21-22-19(29-18)20-17(24)7-6-12-4-3-5-14(8-12)23(25)26/h3-11H,1-2H3,(H,20,22,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATPKHPMKJOAKB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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